
(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol, commonly referred to as 7-PTOH, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of naphthalene derivatives and is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic and Diagnostic Applications in Oncology
- Study Findings: Analogues of σ receptor ligand PB28, which is similar to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol, were explored for potential use as positron emission tomography (PET) radiotracers in oncology. The study focused on designing analogues with reduced lipophilicity for enhanced utility in cancer research and therapy. (Abate et al., 2011)
2. Synthesis of PGI2 Agonists
- Study Findings: A practical synthesis method was developed for key chiral intermediates like (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol, used in the production of novel Prostaglandin I2 (PGI2) agonists. This synthesis plays a crucial role in developing drugs for treating cardiovascular diseases. (Ohigashi et al., 2013)
3. Use in Asymmetric Reformatsky Reactions
- Study Findings: A chemoenzymatic approach was employed to synthesize (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol. It was successfully used as a chiral auxiliary in Reformatsky-type reactions, indicating its importance in the field of asymmetric synthesis and organic chemistry. (Orsini et al., 2005)
4. Potential as Anticancer Drug
- Study Findings: Compounds structurally related to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol were synthesized and evaluated for their anticancer properties. The study suggested these compounds, particularly the naftopidil analogue HUHS1015, show promise in treating a variety of human cancers. (Nishizaki et al., 2014)
5. Research on High-Pressure Phase Diagrams
- Study Findings: Studies on the equilibrium data of mixtures including 1,2,3,4-tetrahydronaphthalene (related to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol) were conducted. This research aids in understanding the properties of such compounds under various conditions, which is significant in both chemical engineering and pharmaceutical contexts. (Marteau et al., 2001)
6. Enantioselective Glutathione Conjugation
- Study Findings: The enantiomers of a compound closely related to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol were studied for their differential rates of glutathione conjugation. This research has implications in pharmacokinetics and the development of enantioselective drugs. (Watabe et al., 1985)
Eigenschaften
IUPAC Name |
(1S)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTQZBOYDYKIRP-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCC2O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC2=C(CCC[C@@H]2O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

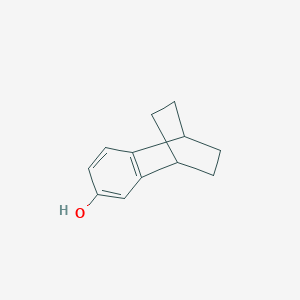
![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)
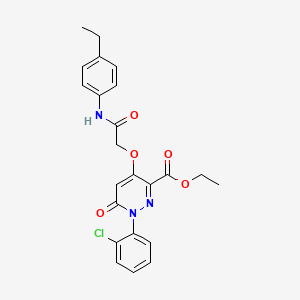


![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)
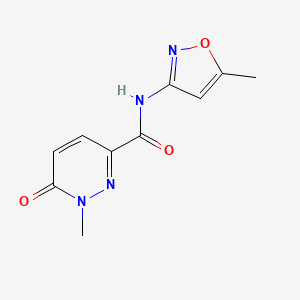
![3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2373360.png)
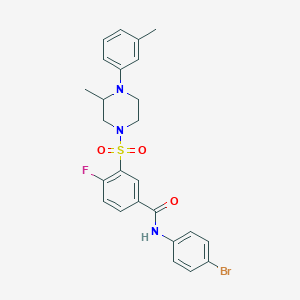

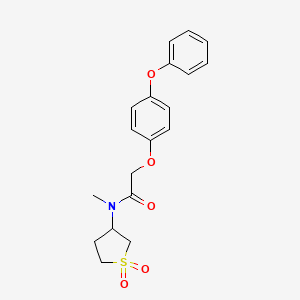
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)
![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)